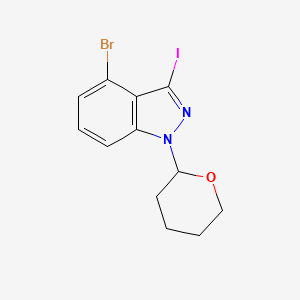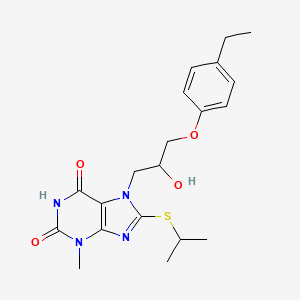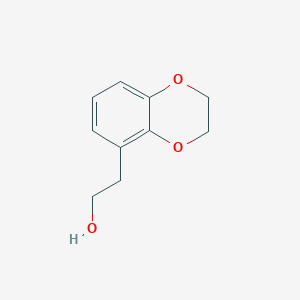![molecular formula C13H17Cl2NO B2454497 [1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methanol CAS No. 174560-99-7](/img/structure/B2454497.png)
[1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methanol, commonly referred to as DCBP, is an organic compound with a wide range of applications in the scientific research field. DCBP is a derivative of piperidine, an aromatic heterocyclic compound, and is composed of a benzene ring with two chlorine atoms and a piperidine ring. It is a colorless liquid with a molecular weight of 250.19 g/mol, a boiling point of 218-220 °C, and a melting point of -8 °C. DCBP has a wide range of uses in scientific research, including synthesis methods, applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Synthesis and Characterization
Compounds structurally related to “[1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methanol” have been synthesized and characterized using various techniques. For instance, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was synthesized through condensation reactions and characterized by spectroscopic methods and X-ray crystallography. This process highlights the detailed chemical analysis and structural determination of such compounds (Benakaprasad et al., 2007).
In a similar vein, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was synthesized and characterized. The compound's structure was confirmed by X-ray diffraction, revealing insights into the molecular conformation and intermolecular interactions of related compounds (Karthik et al., 2021).
Another related compound, 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, was synthesized using similar techniques, again underscoring the importance of structural analysis in understanding the properties of these compounds (Prasad et al., 2008).
Structural Exploration
The crystal and molecular structures of related compounds are crucial for understanding their chemical properties. For example, the crystal structure of 1-(toluene-4-sulfonyl)-piperidin-4-yl-methanol was investigated, providing valuable information on molecular conformation and hydrogen bonding (Girish et al., 2008).
The structural characterization of side products in the synthesis of similar compounds, like 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, helps in understanding the complexity and challenges in the synthesis of these compounds (Eckhardt et al., 2020).
Studies on [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl]-diphenyl-methanol also contribute to the understanding of molecular structures and intermolecular forces in similar compounds (Naveen et al., 2015).
Application in Drug Development
Compounds like (S)-(3-benzyl-3-methyl-2,3-dihydro-benzofuran-6-yl)-piperidin-1-yl-methanone, a selective CB2 receptor agonist, demonstrate the potential application of similar structures in drug development. These compounds can be optimized for in vivo studies and may be valuable in therapeutic applications (Luo & Naguib, 2012).
The synthesis of 1-Benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, a donapezil impurity, also reflects the relevance of these compounds in pharmaceutical research, providing insight into impurity profiling and drug synthesis (Sudhakar et al., 2005).
Propriétés
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-12-4-3-10(6-13(12)15)7-16-5-1-2-11(8-16)9-17/h3-4,6,11,17H,1-2,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMFHKZBPHLJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)Cl)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-methylsulfonylbenzamide](/img/structure/B2454426.png)
![Methyl 4-[(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2454427.png)




